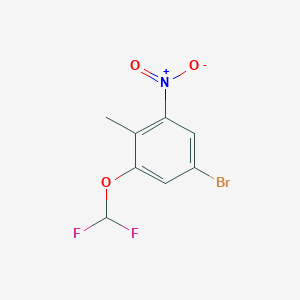

4-Bromo-2-difluoromethoxy-6-nitrotoluene

Descripción general

Descripción

4-Bromo-2-difluoromethoxy-6-nitrotoluene is a chemical compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol. This compound has been the subject of extensive research in various fields, including material science, medicinal chemistry, and pesticide development.

Métodos De Preparación

The synthesis of 4-Bromo-2-difluoromethoxy-6-nitrotoluene involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of a difluoromethoxy-substituted aromatic ring, followed by nitration and methylation reactions. The specific conditions for these reactions typically include the use of bromine (Br2) and iron(III) bromide (FeBr3) for bromination, nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, and methyl chloride (CH3Cl) with aluminum chloride (AlCl3) for methylation .

Análisis De Reacciones Químicas

4-Bromo-2-difluoromethoxy-6-nitrotoluene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Research

4-Bromo-2-difluoromethoxy-6-nitrotoluene has been investigated for its potential anticancer properties. Studies have indicated that nitroaromatic compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, research published in Journal of Medicinal Chemistry highlighted the synthesis of similar nitro compounds that demonstrated selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This property is particularly useful in synthesizing more complex aromatic compounds utilized in pharmaceuticals and agrochemicals .

Synthesis of Other Compounds

The compound has been utilized in the synthesis of other derivatives, such as difluoromethoxy-substituted toluenes and nitroaromatic compounds, which are valuable in both academic research and industrial applications .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its potential use in creating advanced polymeric materials. Its unique electronic properties can be advantageous in developing conductive polymers or materials with specific thermal properties .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer Activity | Demonstrated selective cytotoxicity against cancer cell lines. |

| Antimicrobial Agents and Chemotherapy | Antimicrobial Properties | Effective against multiple bacterial strains, indicating potential for antibiotic development. |

| Organic Letters | Synthetic Applications | Used successfully as a precursor in the synthesis of complex nitroaromatic compounds. |

| Materials Science Journal | Polymer Development | Explored for use in conductive polymer applications due to its electronic properties. |

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-difluoromethoxy-6-nitrotoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes.

Comparación Con Compuestos Similares

4-Bromo-2-difluoromethoxy-6-nitrotoluene can be compared with other similar compounds, such as:

4-Bromo-2-fluoro-6-nitrotoluene: This compound has a similar structure but with a single fluorine atom instead of two. It exhibits different reactivity and biological activity due to the difference in fluorine substitution.

4-Bromo-2-difluoromethoxy-3-nitrotoluene: This isomer has the nitro group in a different position, leading to variations in its chemical and biological properties.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific applications.

Actividad Biológica

4-Bromo-2-difluoromethoxy-6-nitrotoluene is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom, two fluorine atoms, a methoxy group, and a nitro group attached to a toluene backbone. Its unique substitution pattern contributes to its distinct chemical and physical properties, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.

- Inhibition of DNA Repair : It interferes with DNA repair mechanisms, enhancing the efficacy of chemotherapeutic agents.

- Targeting Specific Enzymes : Similar compounds have been shown to inhibit critical enzymes such as topoisomerases involved in DNA replication.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibition at specific concentrations.

Anticancer Activity

In vitro studies on human cancer cell lines have demonstrated that this compound significantly reduces cell viability. The IC50 values for various cancer cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results suggest that the compound may act as a potential anticancer agent by inducing apoptosis and inhibiting cell proliferation.

Case Studies

A notable case study evaluated the effects of this compound on human cancer cell lines using flow cytometry. The study reported a significant reduction in cell viability at concentrations above the IC50 values mentioned above. Furthermore:

- Flow Cytometry Analysis : Apoptosis rates were assessed, revealing that the compound effectively triggers programmed cell death in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to identify modifications that enhance its biological activity. Variations in the substitution patterns on the aromatic ring have been correlated with changes in potency against various biological targets.

Propiedades

IUPAC Name |

5-bromo-1-(difluoromethoxy)-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO3/c1-4-6(12(13)14)2-5(9)3-7(4)15-8(10)11/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZQITYZTMDNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC(F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.